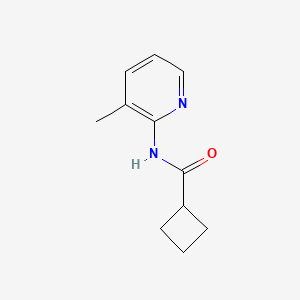

N-(3-methylpyridin-2-yl)cyclobutanecarboxamide

CAS No.: 723255-85-4

Cat. No.: VC4366152

Molecular Formula: C11H14N2O

Molecular Weight: 190.246

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 723255-85-4 |

|---|---|

| Molecular Formula | C11H14N2O |

| Molecular Weight | 190.246 |

| IUPAC Name | N-(3-methylpyridin-2-yl)cyclobutanecarboxamide |

| Standard InChI | InChI=1S/C11H14N2O/c1-8-4-3-7-12-10(8)13-11(14)9-5-2-6-9/h3-4,7,9H,2,5-6H2,1H3,(H,12,13,14) |

| Standard InChI Key | OTYNHKVIYAYXCB-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CC=C1)NC(=O)C2CCC2 |

Introduction

N-(3-methylpyridin-2-yl)cyclobutanecarboxamide is a chemical compound that combines a cyclobutane ring with a pyridine derivative. The compound features a carboxamide functional group attached to the cyclobutane and a methyl group at the 3-position of the pyridine ring. Despite the lack of specific information on this compound in the provided search results, its structure suggests potential applications in medicinal chemistry due to the presence of both cyclobutane and pyridine moieties, which are known for their biological activities.

Structural Features

The molecular structure of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide includes:

-

Cyclobutane Ring: A four-membered ring known for its strained nature, which can influence reactivity and biological activity.

-

Pyridine Moiety: A six-membered heterocyclic ring containing nitrogen, which is common in pharmaceuticals due to its ability to interact with biological targets.

-

Carboxamide Group: A functional group that can participate in hydrogen bonding, affecting solubility and interactions with biological molecules.

-

Methyl Substitution: The methyl group at the 3-position of the pyridine ring can alter the compound's lipophilicity and electronic properties, potentially impacting its biological activity.

Synthesis

The synthesis of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide likely involves the reaction of cyclobutanecarboxylic acid or its derivatives with 3-methylpyridin-2-amine under appropriate conditions. This method is similar to those used for synthesizing other cyclobutanecarboxamides, where the choice of catalysts and reaction conditions can influence the yield and purity of the product.

Biological Activity

While specific biological activities of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide are not detailed in the search results, compounds with similar structures have shown potential in various therapeutic areas:

-

Antimicrobial and Anticancer Effects: Pyridine derivatives are known for their antimicrobial and anticancer properties, which could be enhanced by the cyclobutane moiety.

-

Neuroprotective Effects: Some pyridine-based compounds have neuroprotective properties, although this would depend on the specific structure and substituents.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(3-methylpyridin-2-yl)cyclobutanecarboxamide | Cyclobutane, Pyridine with Methyl Substitution | Potential Antimicrobial/Anticancer | Specific Methyl Position |

| N-(6-aminopyridin-3-yl)cyclobutanecarboxamide | Cyclobutane, Pyridine with Amino Substitution | Anticancer Properties | Different Substitution Pattern |

| N-(1,2-oxazol-3-yl)cyclobutanecarboxamide | Cyclobutane, Oxazole Moiety | Antimicrobial/Anticancer Effects | Oxazole Ring Structure |

Future Research Directions

Further research on N-(3-methylpyridin-2-yl)cyclobutanecarboxamide should focus on:

-

Synthetic Optimization: Developing efficient synthetic routes to improve yield and purity.

-

Biological Evaluation: Assessing its biological activities through in vitro and in vivo studies.

-

Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance therapeutic potential and understand how different substituents affect biological activity.

Given the lack of specific data on N-(3-methylpyridin-2-yl)cyclobutanecarboxamide in the search results, future studies should aim to fill this knowledge gap by exploring its synthesis, biological activity, and chemical properties in detail.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume